

Physicochemical properties of 1-(4-Fluorophenyl)pyrazole (solubility, pKa, LogP)

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Compound of Interest

Compound Name: 1-(4-Fluorophenyl)pyrazole

Cat. No.: B1286705

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Physicochemical Properties of 1-(4-Fluorophenyl)pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of **1-(4-Fluorophenyl)pyrazole**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document presents a combination of predicted values, general characteristics of related compounds, and detailed experimental protocols for the determination of its solubility, pKa, and LogP.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For **1-(4-Fluorophenyl)pyrazole**, understanding its solubility, acidity (pKa), and lipophilicity (LogP) is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential interactions with biological targets.

Data Presentation

While specific experimental data for **1-(4-Fluorophenyl)pyrazole** is not readily available in the public domain, the following tables summarize predicted values and expected ranges based on

the properties of similar pyrazole derivatives. These values provide a valuable starting point for experimental design and computational modeling.

Table 1: Predicted Physicochemical Properties of **1-(4-Fluorophenyl)pyrazole**

Property	Predicted Value	Method/Source
LogP	2.5 - 3.0	Various computational models
Aqueous Solubility	Low to moderate	General characteristic of phenylpyrazoles
pKa (acidic)	~9-10 (for N-H proton)	Estimated from related pyrazoles
pKa (basic)	~1-2 (for pyrazole nitrogen)	Estimated from related pyrazoles

Note: These values are predictions and should be confirmed by experimental determination.

Experimental Protocols

Accurate determination of physicochemical properties requires robust experimental methods. The following sections detail standard protocols for measuring solubility, pKa, and LogP.

Solubility Determination (Shake-Flask Method)

A common method for determining the thermodynamic solubility of a compound is the shake-flask method.^[1]

Protocol:

- **Preparation of Saturated Solution:** An excess amount of **1-(4-Fluorophenyl)pyrazole** is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed container.
- **Equilibration:** The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the solid phase from the supernatant.
- **Quantification:** A sample of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
- **Calculation:** The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in $\mu\text{g/mL}$ or mM).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of a compound by measuring pH changes upon the addition of a titrant.^{[2][3]}

Protocol:

- **Sample Preparation:** A precisely weighed amount of **1-(4-Fluorophenyl)pyrazole** is dissolved in a suitable solvent, which may be an aqueous solution or a co-solvent system for poorly soluble compounds. The initial concentration is typically in the millimolar range.
- **Titration Setup:** The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.
- **Data Acquisition:** The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s) of the titration curve.

LogP Determination (Shake-Flask Method)

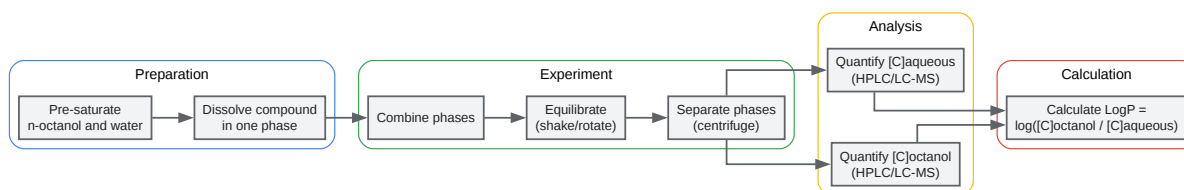
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.^{[4][5]}

Protocol:

- **Phase Preparation:** Equal volumes of n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4, for LogD determination) are pre-saturated with each other by vigorous mixing followed by separation.
- **Partitioning:** A known amount of **1-(4-Fluorophenyl)pyrazole** is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel or vial.
- **Equilibration:** The mixture is gently shaken or rotated for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.
- **Phase Separation:** The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid separation.
- **Quantification:** The concentration of the compound in each phase is determined using a suitable analytical method like HPLC-UV or LC-MS.
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Visualizations

Experimental Workflow: Shake-Flask LogP Determination

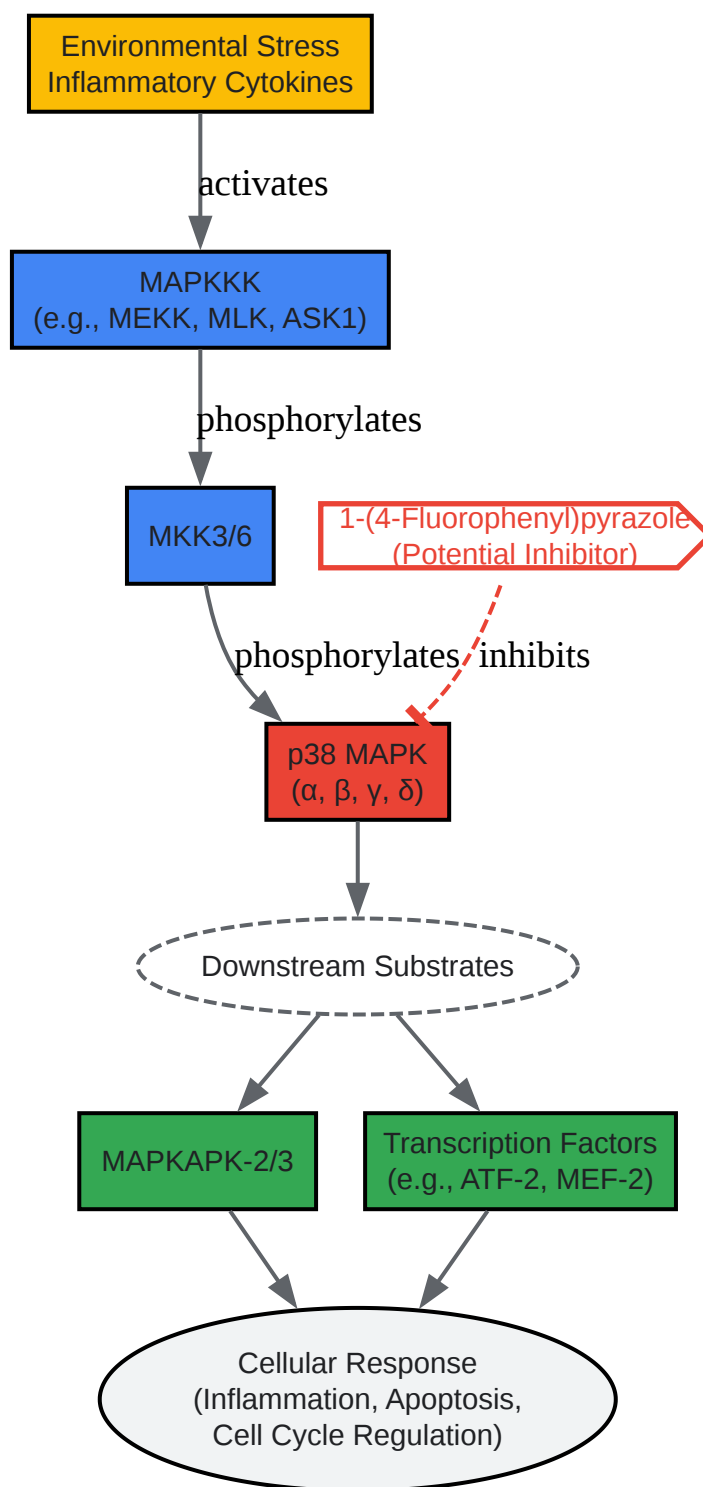


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Caption: Workflow for LogP determination by the shake-flask method.

Signaling Pathway: p38 MAP Kinase Pathway

Phenylpyrazole derivatives are known to target various protein kinases. The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation and is a target for many small molecule inhibitors.[6][7]



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Caption: Simplified p38 MAP kinase signaling pathway.

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